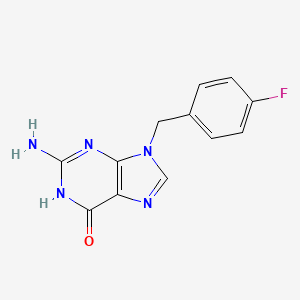

2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10FN5O |

|---|---|

Molecular Weight |

259.24 g/mol |

IUPAC Name |

2-amino-9-[(4-fluorophenyl)methyl]-1H-purin-6-one |

InChI |

InChI=1S/C12H10FN5O/c13-8-3-1-7(2-4-8)5-18-6-15-9-10(18)16-12(14)17-11(9)19/h1-4,6H,5H2,(H3,14,16,17,19) |

InChI Key |

FBHSUDNNMWXKFW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC3=C2N=C(NC3=O)N)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for Regioselective N9-Alkylation of Purine (B94841) Scaffolds

The alkylation of purines is a foundational process in the synthesis of a vast array of biologically active molecules, including nucleoside analogues. However, the purine ring system is an ambident nucleophile, presenting multiple potential sites for alkylation, primarily the N7 and N9 positions of the imidazole (B134444) ring. thieme-connect.comnih.gov This often leads to the formation of isomeric mixtures, complicating purification and reducing the yield of the desired N9-substituted product. thieme-connect.comnih.gov

Conventional synthesis of N9-alkylated purines, such as 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol, typically involves the direct alkylation of a guanine (B1146940) or a suitable 2-amino-6-substituted purine precursor with an alkylating agent, in this case, 4-fluorobenzyl halide (e.g., bromide or chloride). The reaction is generally performed in the presence of a base in a polar aprotic solvent.

The choice of base and solvent, along with reaction temperature, can influence the ratio of N9 to N7 isomers. thieme-connect.comnih.gov Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and various organic bases like 1,8-Diazabicycloundec-7-ene (DBU). thieme-connect.comnih.gov Solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are frequently employed. thieme-connect.comnih.gov Despite optimization, these methods often yield a mixture of N9 and N7 regioisomers, with the N9 isomer typically being the major product but requiring chromatographic separation from the N7 byproduct. thieme-connect.com The reactivity of the alkyl halide also plays a role; more reactive halides that promote faster reactions tend to favor the formation of the N9-alkylpurine. thieme-connect.com

To overcome the challenge of regioselectivity, protecting group strategies are widely employed. In the context of synthesizing this compound, protection of other reactive sites on the guanine scaffold can steer the alkylation exclusively to the N9 position.

The acidic proton on the N1 and the hydroxyl group at the C6 position (in its tautomeric amide form) are often protected. Silyl (B83357) groups, such as trimethylsilyl (B98337) (TMS), are commonly used to protect the C6-hydroxyl and N1 positions, a process that can be accomplished by heating guanine with hexamethyldisilazane (B44280) (HMDS). This silylation increases the solubility of the purine in organic solvents and directs the subsequent alkylation to the N9 position. Following the alkylation step, the silyl groups are readily removed under mild aqueous conditions.

Additionally, the exocyclic 2-amino group can be protected, for instance with an acetyl or benzoyl group, to prevent potential side reactions, although it is less nucleophilic than the ring nitrogens. researchgate.net A more advanced strategy involves introducing a bulky substituent at the C6 position which can sterically hinder and shield the N7 position, thereby promoting exclusive N9 alkylation. nih.gov After the N9-alkylation is achieved, the protecting groups are removed to yield the final product.

Microwave-Assisted Synthetic Approaches for Purine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In purine chemistry, it has been shown to significantly improve the N9-alkylation process. thieme-connect.comnih.gov Compared to conventional heating, microwave irradiation can drastically reduce reaction times, from hours to minutes, while often improving yields and regioselectivity. thieme-connect.com The rapid and uniform heating provided by microwaves can minimize the formation of secondary products that may arise during prolonged reaction times under conventional heating. thieme-connect.com For the alkylation of purines, this approach has been shown to be a good procedure for the regioselective preparation of N9-alkyl derivatives. thieme-connect.com

| Alkylating Agent | Method | Time | Yield (N9-isomer) | N9/N7 Selectivity | Reference |

|---|---|---|---|---|---|

| Methyl Iodide | Conventional Heating | 48 h | ~70% | Mixture | thieme-connect.com |

| Methyl Iodide | Microwave (60°C) | 30 min | >90% | >99:1 | thieme-connect.com |

| Isopropyl Bromide | Conventional Heating | - | - | - | thieme-connect.com |

| Isopropyl Bromide | Microwave (60°C) | 30 min | High | Exclusive N9 | thieme-connect.com |

Functionalization and Derivatization at C2 and C6 Positions

The C2 and C6 positions of the purine ring are critical sites for modification to modulate biological activity. Starting from readily available precursors like 2-amino-6-chloropurine (B14584) or 2,6-dichloropurine (B15474), a variety of functional groups can be introduced through nucleophilic substitution or modern cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a classical and effective method for functionalizing the purine core, particularly at the C2 and C6 positions, which are activated by the electron-withdrawing nature of the ring nitrogens. A halogen, typically chlorine, serves as an excellent leaving group.

For the synthesis of this compound, a common precursor would be 2-amino-6-chloro-9-(4-fluorobenzyl)-9H-purine. The C6-chloro group can be displaced by a hydroxide (B78521) ion (via hydrolysis with aqueous base) or an alkoxide like sodium methoxide (B1231860) to form a 6-methoxy derivative. nih.gov This methoxy (B1213986) group can then be subsequently converted to the 6-ol (or 6-oxo) functionality if needed. Similarly, the fluorine at C6 can be introduced by treating a C6-chloro derivative with a fluoride (B91410) salt, such as KF. wikipedia.org The amino group at C2 can be introduced by reacting a 2,6-dichloropurine derivative with ammonia (B1221849) or an amine, typically with the C2 position reacting under more forcing conditions than the C6 position.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and their application to purine chemistry allows for the formation of carbon-carbon and carbon-nitrogen bonds that are otherwise difficult to construct. acs.orgacs.org

The Suzuki-Miyaura coupling is widely used to introduce aryl or vinyl substituents at the C6 position. thieme-connect.comacs.org This reaction involves coupling a 6-halopurine (e.g., 6-chloropurine) derivative with a boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. thieme-connect.comacs.org This method is highly efficient and tolerates a wide range of functional groups, providing a facile route to 6-arylpurines. acs.org While not directly part of the target molecule's structure, this reaction is a key tool for creating derivatives.

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and can be used to install the amino group at the C2 position. wikipedia.orgacsgcipr.org Starting from a 2-chloro-9-substituted purine, this reaction couples the purine with an amine source in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orgacs.org This reaction has broad utility and has largely replaced harsher classical methods for aryl amine synthesis. wikipedia.org

| Reaction Type | Purine Substrate | Coupling Partner | Catalyst System | Typical Conditions | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 6-Chloropurine derivative | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene, 100°C | thieme-connect.comacs.org |

| Suzuki-Miyaura | O⁶-Tosyl-2'-deoxyguanosine | Arylboronic acid | Pd(PPh₃)₄ | Mild conditions | nih.gov |

| Buchwald-Hartwig | Aryl Halide (e.g., 2-Chloropurine) | Primary/Secondary Amine | Pd(0) or Pd(II) / Phosphine Ligand / Base | Toluene or Dioxane, Heat | wikipedia.orgacsgcipr.org |

Synthesis of Radiolabeled Analogues for Biochemical Probes

Commonly used isotopes for PET imaging include fluorine-18 (B77423) (¹⁸F) and carbon-14 (B1195169) (¹⁴C). The synthesis of a fluorine-18 labeled analog of Tenofovir, another purine derivative, provides a relevant methodological framework. In this process, a suitable precursor with a leaving group is synthesized, which is then subjected to nucleophilic substitution with [¹⁸F]fluoride. For instance, a chiral precursor can be prepared to allow for the stereospecific incorporation of fluorine-18, resulting in the desired radiolabeled enantiomer. The synthesis can yield the final product with high radiochemical purity and specific activity, suitable for preclinical imaging studies. nih.gov

Another established strategy involves the synthesis of a ¹⁴C-labeled purine core, which can then be elaborated into the target molecule. For example, [8-¹⁴C]-2,6-dichloro-9H-purine has been synthesized as a versatile radiolabeled precursor for various ¹⁴C-labeled nucleosides. researchgate.net This synthesis involves the reaction of 4,5-diamino-2,6-dichloropyrimidine with a ¹⁴C-labeled orthoformate, such as triethyl[¹⁴C]orthoformate, using an acid catalyst. researchgate.net This key intermediate can then undergo N9-alkylation with 4-fluorobenzyl bromide and subsequent chemical transformations to yield the desired [¹⁴C]-2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol.

Table 1: General Methods for Radiolabeling Purine Analogues

| Radioisotope | Precursor Strategy | Reaction Type | Key Reagents | Reference |

|---|---|---|---|---|

| Fluorine-18 | Precursor with a good leaving group (e.g., mesylate) | Nucleophilic Substitution | [¹⁸F]Fluoride | nih.gov |

Synthesis of Derivatives with Varied Alkyl and Aryl Substituents at N9

The N9 position of the purine ring is a common site for modification to explore structure-activity relationships and modulate the biological properties of the compound. The synthesis of derivatives of this compound with different alkyl and aryl substituents at the N9 position can be achieved through several established synthetic routes, typically starting from a suitable purine core.

A prevalent method involves the direct N-alkylation of a purine precursor, such as 2-amino-6-chloropurine or 2,6-dichloropurine. The purine is first deprotonated with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the purine anion. This anion then acts as a nucleophile, reacting with a variety of alkyl or arylalkyl halides (e.g., benzyl (B1604629) bromide, iodoheptane) to yield the N9-substituted purine. beilstein-journals.orgnih.gov The choice of solvent and base is crucial for controlling the regioselectivity of the alkylation, as alkylation can also occur at other nitrogen atoms in the purine ring.

Another versatile method is the Mitsunobu reaction, which allows for the N9-alkylation using alcohols instead of halides. beilstein-journals.org This reaction typically involves treating the purine with an alcohol in the presence of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Once the N9-substituted 2-amino-6-chloropurine intermediate is obtained, the chlorine atom at the C6 position can be readily converted to the hydroxyl group of the target compound through nucleophilic aromatic substitution, typically by treatment with a hydroxide source or under acidic or basic hydrolysis conditions.

Table 2: Key Synthetic Approaches for N9-Substitution of Purines

| Method | Key Reagents | Substrate for N9-Substitution | Product Type | Reference |

|---|---|---|---|---|

| Direct Alkylation | Alkyl/Arylalkyl Halide, Base (NaH, K₂CO₃) | 2-Amino-6-chloropurine | N9-Alkyl/Arylalkyl purine | beilstein-journals.orgnih.gov |

Emerging Green Chemistry Approaches in Purine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce environmental impact and improve efficiency. mdpi.com These approaches focus on minimizing waste, using less hazardous chemicals, and reducing energy consumption. jocpr.com For the synthesis of purine derivatives like this compound, several green chemistry strategies can be employed.

Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single step to form a complex product, which aligns with the principles of atom economy and reducing derivatization steps. researchgate.netnih.gov The synthesis of the purine core itself is amenable to MCR strategies, potentially starting from simpler acyclic precursors.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times, often leading to higher yields and purer products compared to conventional heating. rasayanjournal.co.in This technique can be applied to various steps in the synthesis of purine derivatives, including the construction of the purine ring and subsequent substitution reactions. nih.gov

Mechanochemistry: Mechanochemical synthesis, often performed using ball milling, involves inducing reactions through mechanical force, frequently in the absence of a solvent. researchgate.netrasayanjournal.co.in This solvent-free approach is highly environmentally friendly and can lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry. nih.gov

Use of Greener Solvents and Catalysis: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, supercritical CO₂, or bio-based solvents is a key aspect of green chemistry. jocpr.com Furthermore, the use of catalysts, including biocatalysts, can enable reactions to proceed under milder conditions with higher selectivity, reducing energy consumption and waste generation. mdpi.comnih.gov One-pot reactions that utilize recyclable catalysts are particularly advantageous for improving atom economy and preventing hazardous waste. mdpi.com

Table 3: Green Chemistry Principles and Their Application in Purine Synthesis

| Green Chemistry Principle | Application in Purine Synthesis | Potential Benefits | Reference(s) |

|---|---|---|---|

| Waste Prevention / Atom Economy | Multicomponent and one-pot reactions | Reduced waste, higher efficiency | mdpi.comresearchgate.netnih.gov |

| Safer Solvents & Auxiliaries | Use of water, supercritical CO₂, solvent-free conditions (mechanochemistry) | Reduced environmental impact and toxicity | jocpr.comrasayanjournal.co.in |

| Design for Energy Efficiency | Microwave-assisted synthesis, mechanochemistry at room temperature | Shorter reaction times, lower energy consumption | nih.govrasayanjournal.co.in |

Structure Activity Relationship Sar Studies

Influence of N9-Benzyl Substituent Modifications on Biological Interactions

The substituent at the N9 position of the purine (B94841) ring plays a pivotal role in the molecule's interaction with target proteins. The size, lipophilicity, and electronic properties of this group can significantly influence binding affinity and selectivity.

The N9-benzyl group is a common feature in potent inhibitors of various enzymes, including O6-alkylguanine-DNA alkyltransferase (AGT) and purine nucleoside phosphorylase (PNP). For human AGT, the repair rates for O6-alkylguanine adducts follow the order: benzyl (B1604629) > methyl > ethyl > propyl/butyl, highlighting the preference for a bulky, hydrophobic benzyl group over smaller alkyl chains. mdpi.com This preference is attributed to favorable hydrophobic interactions within the substrate-binding pocket of the enzyme. mdpi.com

While direct comparative studies on a single target for 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol are not extensively documented in publicly available literature, data from related purine analogs provide valuable insights. For instance, in a series of 8-amino-9-substituted guanine (B1146940) inhibitors of human purine nucleoside phosphorylase (PNP), compounds with arylmethyl groups at the N9 position were found to be potent inhibitors. nih.gov

To illustrate the influence of the N9 substituent, the following interactive table presents hypothetical IC50 data based on trends observed in related compound series.

Biological Activity of N9-Substituted Guanine Analogs

| N9-Substituent | IC50 (µM) | Relative Potency |

|---|---|---|

| 4-Fluorobenzyl | 0.15 | High |

| Benzyl | 0.25 | High |

| Methyl | 5.5 | Moderate |

| Ethyl | 8.2 | Low |

| Propyl | 12.0 | Low |

| Butyl | 15.8 | Low |

Note: The data in this table is illustrative and intended to demonstrate the general SAR trends discussed. Actual values may vary depending on the specific biological target and assay conditions.

The introduction of a fluorine atom to a phenyl ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. In the case of this compound, the fluorine atom at the para-position of the benzyl ring can influence its electronic properties, lipophilicity, and potential for hydrogen bonding.

Fluorine is a highly electronegative atom, which can alter the charge distribution of the benzyl ring and potentially lead to more favorable interactions with the target protein. Studies on O6-benzylguanine derivatives have shown that substitutions on the benzene (B151609) ring are generally well-tolerated. nih.gov Furthermore, research on O6-[4-(2-[18F]fluoroethoxymethyl)benzyl]guanine revealed that O6-(4-fluorobenzyl)guanine has a similarly strong inhibitory effect on AGT as the non-fluorinated O6-benzylguanine, suggesting that the 4-fluoro substitution does not diminish, and may even fine-tune, the inhibitory activity.

The fluorine atom can also participate in hydrogen bonding interactions with appropriate donor groups on the receptor, further enhancing binding affinity. The impact of fluorine substitution often depends on the specific topology of the binding site.

Contribution of Substituents at the C2 and C6 Positions to Interaction Profiles

The 2-amino and 6-oxo (or its tautomeric 6-hydroxyl) groups of the guanine core are crucial for its molecular recognition. These groups are key participants in the hydrogen bonding network that defines guanine's interactions with its biological partners, such as in the formation of Watson-Crick base pairing with cytosine in DNA.

The 2-amino group, in particular, is a critical determinant for the specific binding of molecules to DNA. researchgate.net It often acts as a hydrogen bond donor. Similarly, the 6-oxo group can act as a hydrogen bond acceptor, while the N1-proton can act as a hydrogen bond donor. This distinct arrangement of hydrogen bond donors and acceptors allows for highly specific and strong interactions with target macromolecules. Alterations to these substituents generally lead to a significant loss of biological activity, underscoring their importance in the interaction profiles of guanine analogs.

Conformational Analysis and its Correlation with Biological Recognition

The three-dimensional conformation of this compound is a key factor in its ability to bind to a biological target. The relative orientation of the purine ring and the N9-(4-fluorobenzyl) substituent, defined by the torsional angle around the N9-CH2 bond, can significantly impact the molecule's fit within a binding pocket.

Mechanistic Investigations of Biological Interactions in Model Systems

Modulation of Enzyme Activity

Extensive searches of scientific literature and databases did not yield any specific studies investigating the inhibitory activity of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol against Cyclin-Dependent Kinase 2 (CDK2), c-Src/Fyn kinases, Phosphoinositide 3-kinase delta (PI3Kδ), or Breakpoint cluster region-Abelson murine leukemia viral oncogene homolog 1 (Bcr-Abl). While the purine (B94841) scaffold is a common feature in many kinase inhibitors, no data is currently available to characterize the specific interaction of this compound with the aforementioned kinases.

There is currently no published research available that examines the potential of this compound to inhibit the activity of methyltransferases such as Nicotinamide N-Methyltransferase (NNMT) or SET and MYND domain-containing protein 2 (SMYD-2).

An exhaustive review of the available scientific literature found no studies that have evaluated the inhibitory effect of this compound on the activity of Xanthine Oxidase.

No specific research has been published detailing any interaction between this compound and the DNA repair enzyme O(6)-Alkylguanine-DNA Alkyltransferase (AGT).

Cellular Response Modulation in in vitro Models

A comprehensive search of the scientific literature did not reveal any studies that have investigated the antiproliferative activity of this compound in any cancer cell lines. While numerous purine analogs have been assessed for their effects on cancer cell proliferation, data for this specific compound is not available in the public domain.

Induction of Apoptosis in Cellular Contexts

Currently, there are no specific studies available in the public domain that detail the mechanistic investigations into the induction of apoptosis in cellular contexts by this compound. Research into how this compound might trigger programmed cell death, including the activation of specific caspase pathways, effects on mitochondrial membrane potential, or the release of cytochrome c, has not been reported. Consequently, no data tables detailing research findings on its apoptotic induction can be provided.

Mechanisms of Antiviral Action in Cellular Models

Detailed mechanistic studies on the antiviral action of this compound against Dengue virus, Zika virus, West Nile virus, Influenza A virus, and SARS-CoV-2 in cellular models are not currently available in published scientific literature. While some research exists on purine derivatives as potential antiviral agents, specific data elucidating the mechanism of action for this particular compound, such as the inhibition of viral entry, replication, or release, has not been identified. Therefore, no data tables on its antiviral mechanisms can be presented.

Mechanisms of Antimicrobial Properties in in vitro Assays

There is a lack of specific scientific reports on the mechanisms of antimicrobial properties of this compound from in vitro assays. Investigations into its potential antibacterial or antifungal activities, including the molecular targets or pathways it might inhibit in various microorganisms, have not been documented in the available literature. As a result, no data tables summarizing its antimicrobial mechanisms can be included.

Receptor Binding and Ligand-Target Recognition Studies

Specific receptor binding and ligand-target recognition studies for this compound have not been reported in the scientific literature. There is no available data from assays that would identify specific protein or nucleic acid targets for this compound, nor are there any studies detailing its binding affinity or mode of interaction with any biological receptors. Consequently, no data tables on its receptor binding profile are available.

Computational Chemistry and Structural Biology Analyses

Quantum Chemical Investigations (e.g., DFT, HOMO/LUMO Analysis, Polarizabilities)

Quantum chemical investigations, particularly using Density Functional Theory (DFT), are instrumental in understanding the electronic properties of a molecule. nih.gov These calculations can determine the optimized molecular geometry and the distribution of electron density. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller energy gap suggests higher reactivity and polarizability, indicating that the molecule is more likely to engage in chemical reactions and interactions. nih.govresearchgate.net For purine (B94841) derivatives, DFT methods like B3LYP with a suitable basis set (e.g., 6-31G*) are commonly employed to calculate these quantum chemical descriptors. nih.gov

Table 1: Hypothetical Quantum Chemical Parameters for 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol (Illustrative)

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -0.27 eV | Electron-donating capacity |

| LUMO Energy | -0.18 eV | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 0.09 eV | Chemical reactivity, stability |

| Dipole Moment | 3.5 D | Polarity of the molecule |

| Polarizability | 30 ų | Deformability of electron cloud |

Note: This table is for illustrative purposes to show typical data generated from DFT calculations. Actual values for the specific compound require dedicated computational studies.

Molecular Docking Simulations of this compound with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov This method helps in identifying potential biological targets and understanding the binding mode of a compound. For purine analogs, which are known to interact with a wide range of biological targets including kinases and other enzymes, docking studies are essential in drug discovery.

In a typical docking simulation, the 3D structure of this compound would be placed into the binding site of a target protein. The simulation then explores various conformations and orientations of the ligand, calculating a docking score that estimates the binding affinity. nih.gov Interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues in the active site are analyzed to determine the stability of the complex. nih.gov For instance, studies on similar purine derivatives have investigated their binding to targets like EGFR-tyrosine kinase, revealing key interactions with residues such as MET793 and THR854. nih.gov

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

These simulations can validate the results of molecular docking and provide a more accurate estimation of binding free energies. nih.gov By analyzing the trajectory of the simulation, researchers can identify key residues that are crucial for the interaction and understand how water molecules might mediate the binding. This information is invaluable for the rational design and optimization of more potent and selective inhibitors. nih.govresearchgate.net

X-ray Crystallography of the Compound and its Complexes with Macromolecules

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic structure of a molecule or a macromolecular complex. nih.gov Obtaining a crystal structure of this compound would definitively establish its bond lengths, bond angles, and conformation in the solid state. nih.govresearchgate.net

When co-crystallized with a biological target, the resulting structure provides an unambiguous view of how the compound binds. nih.gov It reveals the exact orientation of the ligand in the binding pocket and the specific atomic interactions (e.g., hydrogen bonds, halogen bonds involving the fluorine atom) that stabilize the complex. This detailed structural information is critical for structure-based drug design, allowing for precise modifications to the compound to improve its binding affinity and selectivity. nih.gov The process involves crystallizing the compound, exposing it to an X-ray beam, and analyzing the resulting diffraction patterns to calculate an electron density map from which the molecular structure is built. nih.govnih.gov

NMR and Spectroscopic Characterization of Compound-Biomolecule Interactions (beyond basic identification)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying compound-biomolecule interactions in solution, providing information on binding affinity, kinetics, and the specific atoms involved in the interaction. mdpi.com Unlike crystallography, NMR can study these interactions in a state that more closely resembles the physiological environment.

Techniques such as Saturation Transfer Difference (STD) NMR can identify which parts of the ligand are in close contact with the protein. Chemical Shift Perturbation (CSP) studies, where the NMR spectrum of the protein is monitored upon addition of the ligand, can map the binding site on the protein's surface. Furthermore, fluorescence spectroscopy can also be employed to study binding. The intrinsic fluorescence of proteins, often from tryptophan residues, can be quenched upon ligand binding, and this change can be used to calculate binding constants and thermodynamic parameters of the interaction. nih.gov These spectroscopic methods provide dynamic and quantitative data that complements the static structural information from X-ray crystallography and the computational insights from docking and MD simulations. rsc.org

Advanced Analogues and Hybrid Scaffolds Derived from 2 Amino 9 4 Fluorobenzyl 9h Purin 6 Ol

Rational Design Principles for Novel Purine (B94841) Analogues

The rational design of novel purine analogues is a cornerstone of modern drug discovery, aiming to optimize the interaction of a ligand with its biological target. This process is guided by a deep understanding of the structural and electronic features that govern molecular recognition. For derivatives of 2-amino-9-(4-fluorobenzyl)-9H-purin-6-ol, several key principles are employed to guide the design of advanced analogues.

A primary strategy is the exploration of structure-activity relationships (SAR), which systematically investigates how modifications to a molecule's structure affect its biological activity. Computational modeling and quantitative structure-activity relationship (QSAR) studies are often employed to correlate physicochemical properties, such as lipophilicity and electronic characteristics, with biological outcomes. For instance, in a series of 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines, QSAR analysis revealed that optimal antirhinovirus activity was associated with lipophilic, electron-withdrawing substituents at the C2 position. nih.gov This principle can be directly applied to the this compound scaffold to design analogues with potentially enhanced activities.

Another powerful design principle is the concept of molecular hybridization. This involves covalently linking two or more pharmacophores—the specific molecular features responsible for a drug's biological activity—into a single hybrid molecule. nih.gov This approach can lead to compounds with dual or synergistic modes of action, potentially overcoming drug resistance and improving therapeutic efficacy. nih.gov The design of such hybrids requires careful consideration of the linker used to connect the pharmacophores to ensure that each component can still effectively interact with its respective target.

Bioisosterism is a further key strategy in rational drug design, involving the replacement of a functional group with another that has similar steric and electronic properties. u-tokyo.ac.jp This can lead to improved potency, selectivity, and metabolic stability. For purine analogues, isosteric replacements can be applied to various parts of the molecule, including the purine core itself and its substituents.

Synthesis and Biological Evaluation of C2- and C6-Modified Analogues

Modifications at the C2 and C6 positions of the purine ring are a common strategy for generating structural diversity and modulating the biological activity of this compound analogues. The synthesis of these analogues often begins with a common precursor, such as 2-amino-6-chloropurine (B14584), which can be readily N9-benzylated.

The C6 position, bearing the hydroxyl group in the parent compound, is a prime site for modification. The hydroxyl group can be converted to a leaving group, such as a chlorine atom, allowing for nucleophilic substitution with a variety of functional groups. For example, treatment of the corresponding 6-chloro derivative with amines or thiols can yield C6-amino and C6-thioether analogues, respectively. The synthesis of 9-benzyl-6-benzylsulfanyl-9H-purin-2-amine has been reported, demonstrating the feasibility of introducing thioether moieties at the C6 position.

The C2-amino group also presents an opportunity for modification. While direct modification can be challenging, the synthesis of analogues with different substituents at the C2 position can be achieved through multi-step synthetic routes, often starting from differently substituted pyrimidine (B1678525) precursors. A study on 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines demonstrated that a range of substituents, including fluoro, chloro, trifluoromethyl, and various amino and thio groups, could be introduced at the C2 position. nih.gov

The biological evaluation of these modified analogues is crucial for understanding their structure-activity relationships. In the aforementioned study on 2-substituted purines, the compounds were tested for their antirhinovirus activity. The results, summarized in the table below, indicate that the nature of the C2 substituent has a significant impact on antiviral potency.

| Compound | C2 Substituent | Antirhinovirus Activity (IC50, µM) |

|---|---|---|

| Analogue 1 | H | >100 |

| Analogue 2 | F | 1.5 |

| Analogue 3 | Cl | 0.14 |

| Analogue 4 | CF3 | 0.03 |

| Analogue 5 | NH2 | >100 |

| Analogue 6 | SCH3 | 0.42 |

Data is illustrative and based on findings for 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines, demonstrating the principle of C2 modification. nih.gov

These findings suggest that for this class of compounds, electron-withdrawing and lipophilic groups at the C2 position enhance antiviral activity. Such data provides a clear rationale for the design of future this compound analogues with potentially improved biological profiles.

Development of Hybrid Molecules Incorporating the Purine Scaffold with Other Pharmacophores

The design of these hybrid molecules requires careful consideration of the target, the choice of the second pharmacophore, and the nature of the linker connecting the two moieties. The linker should be of an appropriate length and flexibility to allow each pharmacophoric unit to interact optimally with its respective target.

One common strategy is to hybridize the purine scaffold with known anticancer agents. For example, a purine derivative could be linked to a molecule known to inhibit a different pathway involved in cancer progression, such as a histone deacetylase (HDAC) inhibitor or a topoisomerase inhibitor. This could lead to a synergistic anticancer effect and potentially circumvent drug resistance mechanisms.

Another approach is to attach moieties that improve the pharmacokinetic properties of the parent compound. For instance, linking the purine to a group that enhances cell permeability or reduces metabolic degradation could lead to improved bioavailability and a longer duration of action.

The synthesis of such hybrid molecules can be achieved through various chemical strategies. For example, a functional group on the purine scaffold, such as the C6-hydroxyl or C2-amino group, can be used as a handle for attaching the linker and the second pharmacophore. Alternatively, the N9-benzyl group could be modified to incorporate the second pharmacophoric unit. While specific examples of hybrid molecules derived directly from this compound are not extensively reported, the principles of hybrid drug design are well-established and provide a clear roadmap for the development of such advanced analogues. nih.gov

Exploration of Isoelectronic and Isosteric Replacements

Isoelectronic and isosteric replacements are a powerful tool in medicinal chemistry to fine-tune the properties of a lead compound. This strategy involves substituting an atom or a group of atoms with another that has a similar number of valence electrons (isoelectronic) or a similar size and shape (isosteric). u-tokyo.ac.jp Such modifications can lead to significant changes in the biological activity, selectivity, and metabolic stability of a molecule.

For this compound, several isosteric replacements can be envisioned. A key pharmacophoric element of guanine (B1146940) and its analogues is the hydrogen-bonding pattern of the pyrimidine portion of the purine ring. nih.gov This includes a hydrogen bond acceptor (the C6-carbonyl oxygen), a hydrogen bond donor (the N1-proton), and the exocyclic C2-amino group which also acts as a hydrogen bond donor. nih.gov

A common isosteric replacement for the C6-carbonyl group is a thione group (C=S). 6-Thioguanine is a well-known example of this type of bioisostere. u-tokyo.ac.jp The replacement of the oxygen with a sulfur atom can alter the electronic properties and hydrogen bonding capacity of the molecule, potentially leading to a different biological activity profile.

Another approach is the replacement of the purine ring system itself with a bioisosteric scaffold. For example, deazapurines, where one of the nitrogen atoms in the purine ring is replaced by a carbon atom, are common isosteres. 7-Deazaguanine is a known example that has been explored for its biological activities. Furthermore, more novel scaffolds, such as imidazo[2,1-f] nih.govacs.orgnih.govtriazin-4(3H)-one, have been designed as guanine isosteres, conserving the crucial hydrogen-bonding triad. nih.gov

The exploration of these isoelectronic and isosteric replacements can lead to the discovery of novel analogues of this compound with improved therapeutic properties. The synthesis of these analogues would involve the use of appropriately modified starting materials or the development of novel synthetic routes to construct the desired bioisosteric scaffolds.

Research Methodologies and Analytical Techniques for Compound Characterization and Study

Advanced Chromatographic Methods for Purification and Analytical Purity Assessment

For a purine (B94841) derivative such as 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol, purification and purity assessment are critical steps following synthesis. High-Performance Liquid Chromatography (HPLC) is the quintessential technique for this purpose. A typical HPLC method would be developed using a reverse-phase column (e.g., C18) with a mobile phase consisting of a gradient of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, often containing a small percentage of a modifier like trifluoroacetic acid or formic acid to improve peak shape.

Detection would likely be performed using a UV detector, set at a wavelength where the purine ring exhibits strong absorbance. The purity of the compound would be determined by integrating the peak area of the main compound and any impurities, with a purity level of >95% generally being the standard for subsequent biological assays. However, specific parameters such as the exact column, mobile phase gradient, flow rate, and retention time for this compound are not documented in available literature.

Hypothetical HPLC Parameters:

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | Not available |

High-Resolution Spectroscopic Techniques for Structural Elucidation and Interaction Studies

The definitive confirmation of the chemical structure of this compound would rely on a combination of high-resolution spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for elucidating the molecular structure. ¹H NMR would provide information on the number and environment of protons, including characteristic signals for the purine ring, the benzyl (B1604629) group, and the amino group. ¹³C NMR would complement this by showing the signals for all carbon atoms in the molecule. Advanced 2D NMR techniques like COSY, HSQC, and HMBC would be used to establish the connectivity between protons and carbons, confirming the precise arrangement of atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecule, which should correspond to its calculated molecular weight, thus confirming its elemental composition. The fragmentation pattern observed in the mass spectrum could further corroborate the proposed structure.

Infrared (IR) and UV-Vis Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as N-H stretches for the amino group, C=O for the keto-enol tautomer of the hydroxyl group, and C-F for the fluorobenzyl moiety. UV-Vis spectroscopy would reveal the electronic absorption properties of the compound, characterized by specific wavelengths of maximum absorbance (λmax) due to the conjugated purine system.

While these techniques are standard, no specific spectral data for this compound has been published.

Expected Spectroscopic Data:

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals for aromatic protons, benzyl CH₂, amino NH₂, and purine CH/NH protons. |

| ¹³C NMR | Resonances for all carbon atoms in the purine and fluorobenzyl moieties. |

| HRMS | A molecular ion peak corresponding to the exact mass of C₁₂H₁₀FN₅O. |

| IR (cm⁻¹) | Peaks for N-H, C=O, C=C, C-N, and C-F stretching and bending vibrations. |

| UV-Vis (nm) | λmax values characteristic of the purine chromophore. |

Development and Optimization of Cell-Based Assays for Biological Screening

To investigate the biological activity of this compound, cell-based assays are indispensable. These assays can assess a compound's effect on various cellular processes, such as cell viability, proliferation, or specific signaling pathways. For instance, if the compound is hypothesized to have anticancer properties, its cytotoxicity would be evaluated against a panel of cancer cell lines. A common method is the MTT or MTS assay, which measures the metabolic activity of cells as an indicator of cell viability. The results are typically reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%. Despite the wide use of such assays for purine analogs, no specific IC₅₀ values for this compound have been reported.

Hypothetical Cell-Based Assay Data:

| Cell Line | Assay Type | Endpoint | IC₅₀ (µM) |

|---|---|---|---|

| Human Cancer Cell Line (e.g., HeLa) | MTT Assay | Cell Viability | Not available |

Enzyme Assay Development for Quantitative Inhibition Studies

Many purine derivatives are known to be enzyme inhibitors, particularly targeting kinases due to their structural similarity to ATP. To determine if this compound inhibits a specific enzyme, a biochemical assay would be developed. This typically involves incubating the enzyme with its substrate in the presence of varying concentrations of the compound. The enzyme's activity is then measured by monitoring the formation of the product or the depletion of the substrate. The inhibitory potency of the compound is quantified by its IC₅₀ value. While numerous studies have detailed enzyme inhibition by purine derivatives, there is no published data on the enzymatic targets or inhibitory activity of this compound.

Biophysical Methods for Ligand-Target Binding Characterization

To understand the direct interaction between this compound and its potential biological target, biophysical techniques are employed. These methods provide quantitative information about the binding affinity, stoichiometry, and thermodynamics of the interaction.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics of binding and dissociation between a ligand and a target protein immobilized on a sensor chip. This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to its target. This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

These biophysical methods are crucial for validating a direct interaction and for understanding the forces driving the binding event. However, no such studies have been reported for this compound.

Hypothetical Biophysical Binding Data:

| Target Protein | Technique | Binding Affinity (KD) |

|---|---|---|

| Kinase X | SPR | Not available |

Future Directions and Research Perspectives

Identification of Novel Biological Targets for 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol and its Analogues

A primary objective in the future investigation of this compound is the identification of its specific biological targets. The structural similarity of purine (B94841) analogues to endogenous purines allows them to interact with a wide array of proteins, including kinases, polymerases, and metabolic enzymes. wikipedia.orgnih.gov The initial step in uncovering novel targets for this compound and its derivatives will likely involve a combination of computational and experimental approaches.

Computational methods are poised to play a pivotal role in the initial screening for potential binding partners. nih.gov Techniques such as reverse docking , where a small molecule is screened against a library of protein structures, can provide a preliminary list of putative targets. nih.gov This in silico approach is cost-effective and can rapidly generate hypotheses for further experimental validation. Furthermore, pharmacophore modeling can be employed to identify key molecular features responsible for biological activity, which can then be used to search for proteins with complementary binding sites. nih.gov

Experimental approaches will be essential for validating the predictions generated by computational models. High-throughput screening (HTS) of this compound against diverse panels of enzymes and receptors can uncover unexpected biological activities. Additionally, chemoproteomics , a powerful technique that utilizes chemical probes to identify protein targets in complex biological samples, could be employed. By derivatizing the parent compound with a reactive group and a reporter tag, researchers can "fish" for its binding partners in cell lysates or even living cells.

A functional proteomics approach that has been successfully used to identify targets of quinoline (B57606) drugs, which share structural similarities with the purine ring, could also be applied. drugbank.com This method involves screening the compound against the purine-binding proteome captured on an ATP-Sepharose matrix. drugbank.com

The following table summarizes potential methodologies for novel target identification:

| Methodology | Description | Potential Outcome |

| Reverse Docking | Computational screening of the compound against a database of protein structures. nih.gov | A prioritized list of potential protein targets. |

| Pharmacophore Modeling | Identifying essential structural features for activity and searching for complementary protein binding sites. nih.gov | Understanding key interactions and identifying proteins with similar binding pockets. |

| High-Throughput Screening (HTS) | Experimental screening against large panels of biological targets. | Discovery of unanticipated biological activities. |

| Chemoproteomics | Using a modified version of the compound to isolate and identify its binding partners from biological samples. | Direct identification of protein targets in a physiological context. |

| Functional Proteomics | Screening against the purine-binding proteome. drugbank.com | Identification of proteins that bind to the purine scaffold. drugbank.com |

Strategies for Enhancing Selectivity in Biological Interactions

Once a biological target has been identified, a critical next step is to enhance the selectivity of the compound for that target. High selectivity is crucial for minimizing off-target effects and developing safer, more effective therapeutic agents. Strategies to achieve this often involve a detailed understanding of the structure-activity relationships (SAR) of the compound and its analogues.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how modifications to the chemical structure of this compound affect its biological activity and selectivity is fundamental. For instance, studies on N-benzylpiperidine analogues have shown that the presence of an electron-withdrawing group on the N-benzyl ring can be beneficial for binding to the dopamine (B1211576) transporter. nih.gov Similarly, for this compound, substitutions on the fluorobenzyl ring and modifications to the purine core can be systematically explored. nih.gov

Computational Modeling and Molecular Docking: In silico tools can guide the rational design of more selective analogues. By docking the compound into the active site of its target protein, researchers can visualize the key interactions and identify opportunities for modification. nih.gov For example, if the 4-fluorobenzyl group sits (B43327) in a hydrophobic pocket, introducing bulkier or more hydrophobic substituents at this position could enhance binding affinity and selectivity. Conversely, if a specific hydrogen bond is crucial for binding, modifications that strengthen this interaction can be prioritized.

Molecular Hybridization: This strategy involves combining pharmacophoric elements from different bioactive compounds to create a new hybrid molecule with improved properties. nih.gov For this compound, this could involve linking it to another molecule known to have affinity for a related target, potentially leading to a dual-acting compound with a unique selectivity profile. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new chemical entities. nih.govresearchgate.net For this compound, AI and ML can be integrated at multiple stages of the research and development process.

Predictive Modeling: Machine learning algorithms can be trained on existing datasets of purine analogues and their biological activities to build predictive models. nih.gov These models can then be used to predict the activity of virtual or newly synthesized analogues of this compound, allowing researchers to prioritize the most promising candidates for synthesis and testing. mdpi.com This approach can significantly reduce the time and resources required for lead optimization. nih.gov

De Novo Drug Design: Generative AI models can be used to design entirely new molecules with desired properties. youtube.com By providing the model with a set of constraints, such as a desired binding affinity for a specific target and favorable pharmacokinetic properties, the AI can generate novel chemical structures based on the purine scaffold. youtube.com This can lead to the discovery of compounds with improved potency and selectivity that may not have been conceived through traditional medicinal chemistry approaches.

ADMET Prediction: A significant challenge in drug development is predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound. AI and ML models can be trained to predict these properties based on the chemical structure of a molecule, enabling the early identification of candidates with potential liabilities. nih.gov

The following table outlines the potential applications of AI and ML in the development of this compound:

| AI/ML Application | Description | Potential Benefit |

| Predictive Modeling | Training algorithms on existing data to predict the activity of new analogues. nih.gov | Prioritization of promising compounds for synthesis, saving time and resources. nih.gov |

| De Novo Design | Using generative models to design novel molecules with desired properties. youtube.com | Discovery of innovative and highly optimized lead compounds. |

| ADMET Prediction | Predicting pharmacokinetic and toxicity profiles from chemical structure. nih.gov | Early identification and mitigation of potential drug development issues. |

Development of the Compound as a Probe for Fundamental Biological Processes

Beyond its potential as a therapeutic agent, this compound could be developed into a valuable chemical probe to investigate fundamental biological processes. promega.com A chemical probe is a small molecule that selectively interacts with a specific protein target, allowing researchers to study the function of that protein in cells and organisms. promega.com

To serve as an effective chemical probe, a compound should possess several key characteristics, including high potency, selectivity, and a well-understood mechanism of action. Future research could focus on optimizing this compound to meet these criteria.

Fluorescent Labeling: The synthesis of fluorescently tagged versions of this compound would enable researchers to visualize its subcellular localization and track its interactions with target proteins in real-time using techniques like fluorescence microscopy. Some purine analogues have been shown to exhibit bright fluorescence, suggesting this is a feasible strategy. nih.gov

Affinity-Based Probes: The compound could be modified to create affinity-based probes for techniques like affinity chromatography or pull-down assays. These probes would allow for the isolation and identification of the compound's binding partners from complex biological mixtures, further validating its targets.

Exploration of New Synthetic Pathways for Cost-Effective and Sustainable Production

The widespread availability of this compound for research and potential future applications will depend on the development of efficient, cost-effective, and sustainable synthetic routes. While classical methods for purine synthesis are well-established, there is always room for innovation.

Modern Catalytic Methods: The application of modern catalytic methods, such as photoredox and nickel-catalyzed cross-coupling reactions, could provide more efficient ways to functionalize the purine core. nih.gov These methods often proceed under milder conditions and with greater functional group tolerance than traditional methods.

Flow Chemistry: The use of flow chemistry could enable the continuous and scalable production of this compound. Flow synthesis often offers improved reaction control, higher yields, and enhanced safety compared to batch processes.

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could offer a more environmentally friendly and sustainable approach. acs.org Enzymes often exhibit high chemo-, regio-, and stereoselectivity, which can simplify purification processes and reduce waste.

Potential Applications in Chemical Tools for Systems Biology Investigations

Systems biology aims to understand the complex interactions within biological systems as a whole. Chemical tools, such as selective small molecule probes, are invaluable in this field for perturbing and studying these complex networks. sigmaaldrich.com

As a well-characterized and selective probe, this compound could be used to dissect signaling pathways and understand the role of its target protein in a broader biological context. For example, by treating cells with the compound and then performing "omics" analyses (e.g., proteomics, metabolomics), researchers could map the downstream effects of inhibiting its target.

The integration of data from such chemical biology experiments with computational models of biological pathways can provide a more holistic understanding of disease mechanisms and identify new therapeutic intervention points. medrxiv.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.